molecular formula C14H16N4OS2 B11687746 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)thio]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide

Cat. No.: B11687746
M. Wt: 320.4 g/mol
InChI Key: JFQVRCPRNSCAOJ-GZTJUZNOSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups, a thioether linkage, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the thioether linkage: This step involves the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate alkylating agent to form the thioether.

    Hydrazide formation: The thioether intermediate is then reacted with hydrazine hydrate to form the hydrazide.

    Condensation reaction: Finally, the hydrazide is condensed with 1-thien-2-ylethylidene to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-phenylacetamide: Another compound with a similar pyrimidine-thioether structure but with different substituents.

    2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-phenylethylidene]acetohydrazide: Similar structure but with a phenyl group instead of a thienyl group.

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienyl group, in particular, may offer unique interactions with biological targets compared to phenyl or other substituents.

This detailed article provides a comprehensive overview of 2-[(4,6-dimethylpyrimidin-2-yl)thio]-N’-[(1E)-1-thien-2-ylethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C14H16N4OS2/c1-9-7-10(2)16-14(15-9)21-8-13(19)18-17-11(3)12-5-4-6-20-12/h4-7H,8H2,1-3H3,(H,18,19)/b17-11+

InChI Key

JFQVRCPRNSCAOJ-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=CS2)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=CS2)C

Origin of Product

United States

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